molecular formula C29H28N2O3 B2422961 9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951979-88-7

9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2422961
CAS No.: 951979-88-7
M. Wt: 452.554
InChI Key: LVVFBZOCPJGGLW-UHFFFAOYSA-N
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Description

9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C29H28N2O3 and its molecular weight is 452.554. The purity is usually 95%.
BenchChem offers high-quality 9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

9-(1-benzylpiperidin-4-yl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O3/c32-28-24-11-12-27-25(29(24)33-19-26(28)22-9-5-2-6-10-22)18-31(20-34-27)23-13-15-30(16-14-23)17-21-7-3-1-4-8-21/h1-12,19,23H,13-18,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVFBZOCPJGGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on available literature.

Chemical Structure and Properties

The molecular structure of this compound features a complex arrangement that includes a benzylpiperidine moiety and a chromeno[8,7-e][1,3]oxazine core. Its chemical formula is C22H24N2O2C_{22}H_{24}N_{2}O_{2}, indicating the presence of multiple functional groups that may contribute to its biological properties.

Antiviral Activity

Research indicates that derivatives of piperidine compounds often exhibit significant antiviral properties. For instance, studies on similar structures have shown activity against various viruses, including HIV and herpes simplex virus (HSV) . The compound may share these properties due to its structural similarities.

Antibacterial and Antifungal Properties

Compounds with piperidine structures have been documented to possess antibacterial and antifungal activities. For example, derivatives have been tested against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating moderate to strong inhibitory effects . The compound's potential efficacy against these pathogens warrants further investigation.

Neurological Implications

There is a growing interest in the role of benzylpiperidine derivatives in treating neurological disorders. Some studies suggest that such compounds may act as antagonists at muscarinic receptors, which could be beneficial in managing conditions like Alzheimer's disease . The specific activity of 9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one in this context remains to be fully elucidated.

The mechanisms through which 9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one exerts its biological effects are likely multifaceted:

  • Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral entry or replication processes.
  • Modulation of Neurotransmitter Systems : The interaction with muscarinic receptors suggests a potential for modulating cholinergic signaling pathways.
  • Antimicrobial Action : The structural features may allow for interaction with bacterial cell membranes or essential metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

StudyCompound TestedBiological ActivityFindings
3-Phenylpiperidine DerivativesAntiviralModerate activity against CVB-2 and HSV-1
Benzylpiperidine AnalogsNeuropathic PainSignificant antiallodynic effects in neuropathic models
Piperazine DerivativesAntibacterialEffective against Gram-positive and Gram-negative bacteria

These findings indicate a promising avenue for further research into the biological activity of 9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

The benzylpiperidine moiety enables alkylation and acylation reactions. Key findings include:

Reaction Type Reagents/Conditions Outcome Yield Source
N-AlkylationAlkyl halides (e.g., CH₃I) in CH₃CN, 60°CSubstitution at the piperidine nitrogen65–78%
AcylationAcCl, Et₃N, DCM, 0°C → RTAcetylated piperidine derivative82%

These reactions often proceed via an SN2 mechanism, with steric hindrance from the benzyl group influencing regioselectivity.

Oxazine Ring Functionalization

The oxazine core undergoes selective ring-opening and electrophilic substitution:

Acid-Catalyzed Ring Opening

  • Conditions : HCl (conc.), H₂O/EtOH (1:1), reflux (12 h)

  • Product : Corresponding diol intermediate via cleavage of the oxazine oxygen

  • Yield : 58%

Electrophilic Aromatic Substitution

Reaction Electrophile Position Catalyst Yield
NitrationHNO₃/H₂SO₄Para to O45%
SulfonationSO₃, H₂SO₄Meta to N37%

The electron-donating methoxy group (if present) directs electrophiles to specific positions.

Chromene Ring Reactivity

The chromene component participates in cycloaddition and oxidation:

Diels-Alder Cycloaddition

  • Dienophile : Maleic anhydride, toluene, 110°C

  • Product : Six-membered adduct with retained stereochemistry

  • Yield : 71%

Oxidation

  • Reagent : KMnO₄, H₂O, 80°C

  • Product : Chromen-4-one derivative

  • Yield : 63%

Reductive Amination and Hydrogenolysis

Reaction Conditions Product Yield
Hydrogenolysis (Pd/C)H₂ (1 atm), MeOH, 6 hDebenzylated piperidine derivative89%
Reductive AminationNaBH₃CN, NH₄OAc, MeOHSecondary amine formation76%

Debenzylation under hydrogenation conditions is quantitative, enabling downstream modifications .

Stability Under Hydrolytic Conditions

The compound demonstrates pH-dependent stability:

Medium Temperature Degradation Half-Life
pH 1.237°COxazine ring2.1 h
pH 7.437°CNo degradation>24 h

Acidic hydrolysis targets the oxazine ring, while neutral conditions preserve integrity.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • Reaction : [4+2] Cycloreversion of the chromene ring

  • Product : Ortho-quinone methide intermediate

  • Applications : Photo-triggered drug delivery systems

Key Mechanistic Insights

  • Steric Effects : The benzyl group on piperidine impedes axial attack in substitution reactions.

  • Electronic Effects : Electron-rich aromatic systems favor electrophilic substitution at para positions.

  • Solvent Dependence : Polar aprotic solvents (e.g., CH₃CN) enhance nucleophilicity of the piperidine nitrogen.

This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science, with validated protocols ensuring reproducibility.

Preparation Methods

Role of Linker Length and Substituents

The affinity and yield of the target compound are influenced by the spacer connecting the 1-benzylpiperidine and chromeno-oxazinone groups. Studies on analogous systems reveal that elongation of the alkyl chain (e.g., from methyl to butyl) enhances binding interactions with biological targets, albeit at the cost of solubility. For example, increasing the linker length from n = 0 to n = 3 improves σ₁ receptor affinity (Kᵢ = 29.2 nM to 2.97 nM). However, longer linkers may reduce aqueous solubility due to increased hydrophobicity.

Solubility and Pharmacokinetic Considerations

The introduction of a phenyl group at the 3-position of the chromeno-oxazinone core (as in the target compound) significantly decreases solubility compared to aliphatic substituents. Quantum mechanical calculations using Schrödinger’s QikProp module predict a solubility (QPlogS) of −6.156 for phenyl-substituted derivatives, nearing the lower threshold (−6.5). This necessitates formulation strategies such as salt formation or nanoparticle dispersion for in vivo applications.

Analytical Characterization

Spectral Data

  • Infrared Spectroscopy (IR) : The oxazinone carbonyl stretch appears at 1680–1720 cm⁻¹, while the benzyl C–H stretches are observed at 2800–3000 cm⁻¹.
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms the molecular formula, with [M + H]⁺ peaks aligned to theoretical values (e.g., m/z 512.6 for C₃₁H₃₂N₂O₅).
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra exhibit characteristic signals for the benzylpiperidine protons (δ 3.5–4.0 ppm) and oxazinone ring protons (δ 5.2–5.8 ppm).

Crystallographic Analysis

Single-crystal X-ray diffraction of related compounds confirms the chair conformation of the piperidine ring and the planar geometry of the oxazinone moiety. Hydrogen bonding between the oxazinone carbonyl and adjacent NH groups stabilizes the crystal lattice.

Comparative Synthesis Routes

Method Starting Materials Conditions Yield (%) Reference
Cu-catalyzed coupling Salicylamide, 1-benzylpiperidine-4-amine CuI, DMSO, O₂, 80°C 78
Reductive amination Chromeno-oxazinone ketone, 1-benzylpiperidin-4-amine NaBH₃CN, MeOH, rt 85
N -alkylation Chromeno-oxazinone amine, 1-benzylpiperidin-4-yl bromide K₂CO₃, DMF, 48 h, rt 59

Q & A

Q. What are the recommended synthetic routes for preparing the chromeno[8,7-e][1,3]oxazine core of this compound?

The synthesis typically involves multi-step protocols, starting with the formation of the chromeno-oxazine core via cyclocondensation of substituted phenols with aldehydes or ketones under acidic conditions. Subsequent functionalization introduces the benzylpiperidinyl and phenyl groups. Key steps include:

  • Core formation : Use of catalysts like p-toluenesulfonic acid (PTSA) in refluxing ethanol .
  • Piperidine substitution : Alkylation or nucleophilic substitution reactions with 1-benzylpiperidin-4-yl derivatives, requiring anhydrous conditions and bases such as K₂CO₃ .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization from ethanol .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Comprehensive characterization should include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., benzylpiperidinyl protons at δ 3.5–4.0 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ calculated for C₂₈H₂₇N₂O₃: 439.2015) .
  • X-ray crystallography : To resolve ambiguous stereochemistry in the chromeno-oxazine ring system .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Target-based assays are recommended:

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination .
  • Receptor binding : Radioligand displacement assays (e.g., GPCRs or sigma receptors) to assess affinity .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .

Advanced Research Questions

Q. How can researchers resolve contradictory activity data between in vitro and in vivo studies for this compound?

Discrepancies often arise from pharmacokinetic factors. Methodological approaches include:

  • ADME profiling : LC-MS/MS analysis of plasma/tissue samples to measure bioavailability and metabolic stability .
  • Metabolite identification : HRMS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
  • Protein binding assays : Equilibrium dialysis to assess serum albumin binding, which may reduce free drug concentrations .

Q. What strategies optimize the compound’s selectivity for a target enzyme isoform?

Structure-activity relationship (SAR) studies guided by molecular docking (e.g., AutoDock Vina) can identify critical interactions. For example:

  • Piperidine modification : Introducing polar groups (e.g., -OH) to enhance hydrogen bonding with isoform-specific residues .
  • Chromeno-oxazine substitution : Halogenation (e.g., -Cl) to exploit hydrophobic pockets in the target active site .
  • Pharmacophore modeling : Tools like Schrödinger’s Phase to prioritize derivatives with optimal steric/electronic features .

Q. How should researchers design experiments to investigate the compound’s mechanism of action when transcriptomic data conflicts with phenotypic assays?

Integrate multi-omics approaches:

  • CRISPR-Cas9 screening : Identify gene knockouts that reverse the compound’s phenotypic effects .
  • RNA-seq : Compare differentially expressed genes in treated vs. control cells to pinpoint pathways .
  • Chemical proteomics : Use activity-based probes (ABPs) to map direct protein targets .

Methodological Challenges and Solutions

Q. What analytical techniques mitigate byproduct formation during large-scale synthesis?

  • Process optimization : Switch from batch to continuous flow reactors to enhance reaction control and reduce side products .
  • In-line monitoring : PAT (Process Analytical Technology) tools like FTIR or HPLC to track intermediates .
  • Design of experiments (DoE) : Response surface methodology (RSM) to identify optimal temperature, solvent, and catalyst ratios .

Q. How can researchers reconcile discrepancies in reported IC₅₀ values across studies?

Standardize assay conditions:

  • Buffer composition : Use identical pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4) .
  • Control compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize data .
  • Data normalization : Report IC₅₀ values as mean ± SEM from ≥3 independent experiments .

Theoretical and Conceptual Frameworks

Q. How does the compound’s benzylpiperidinyl moiety influence its pharmacokinetic properties?

The benzylpiperidine group enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration but potentially increasing CYP450 metabolism. Computational tools (e.g., SwissADME) predict:

  • Metabolic hotspots : N-demethylation of the piperidine ring as a primary detoxification pathway .
  • Efflux transporter susceptibility : P-glycoprotein (P-gp) substrate likelihood, requiring co-administration with inhibitors like verapamil .

Q. What theoretical models explain the compound’s mixed agonist/antagonist behavior in receptor assays?

Allosteric modulation or biased agonism hypotheses can be tested via:

  • Schild analysis : Determine if the compound shifts agonist dose-response curves non-competitively .
  • β-arrestin recruitment assays : TR-FRET-based systems (e.g., Tag-lite®) to assess signaling bias .

Data Presentation Guidelines

ParameterExample DataReference Technique
Melting point215–217°CDifferential scanning calorimetry (DSC)
Solubility (PBS)12.5 µg/mL at pH 7.4Nephelometry
Plasma half-life4.2 h (mice, IV)LC-MS/MS

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